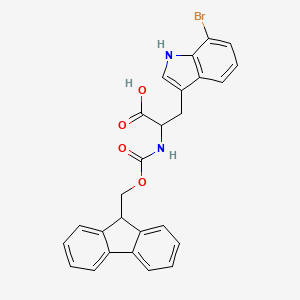

Fmoc-7-bromo-DL-tryptophan

Description

Contextualization of Unnatural Amino acids as Biomolecular Building Blocks

Unnatural amino acids (UAAs), also referred to as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govnih.gov Their structures can differ from natural amino acids in the side chain, backbone, or the functional groups they contain. The deliberate incorporation of UAAs into peptides and proteins is a powerful strategy in chemical biology and drug discovery to expand the chemical diversity of biomolecules. sigmaaldrich.com

By introducing new functional groups or structural constraints, UAAs serve as valuable building blocks to create molecules with enhanced characteristics. sigmaaldrich.com These modifications can optimize the activity, selectivity, and stability of therapeutic peptides and proteins. nih.gov For instance, incorporating UAAs can improve resistance to proteolytic degradation, a common limitation of natural peptide-based drugs. sigmaaldrich.com Furthermore, UAAs can be designed to act as probes; for example, fluorescent unnatural amino acids can be incorporated into proteins to monitor their localization and dynamics within living cells in real-time. The synthesis of UAAs can be achieved through chemical modifications of natural amino acids or through biocatalysis, employing enzymes to generate novel molecular structures. nih.gov

Significance of Tryptophan Analogs in Advanced Peptide and Protein Studies

Tryptophan is a unique proteinogenic amino acid due to its indole (B1671886) side chain, which participates in a wide range of noncovalent interactions, including hydrophobic, π-π stacking, and cation-π interactions. tum.decambridge.org These interactions are critical for protein folding, stability, and molecular recognition processes. tum.dest-andrews.ac.uk Tryptophan's intrinsic fluorescence also makes it a natural probe for studying protein structure and dynamics. tum.de

Tryptophan analogs, created by modifying the indole ring, are powerful tools for advanced studies of peptides and proteins. tum.decambridge.org Introducing substituents onto the indole ring can modulate the amino acid's electronic and steric properties, thereby fine-tuning its biological activity and interactions. acs.org Halogenated tryptophans, such as bromotryptophans, are particularly significant. The introduction of a bromine atom can enhance the biostability of peptides and improve their permeability across cell membranes. st-andrews.ac.uk

Specifically, 7-bromotryptophan has been utilized as a versatile building block in peptide chemistry. st-andrews.ac.uk The bromine atom at the 7-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.netrsc.org This allows for the "late-stage diversification" of peptides, where new chemical moieties can be attached to the tryptophan residue after it has been incorporated into a peptide chain, creating novel biaryl or alkynyl linkages and generating peptides with unique structural and functional properties, including enhanced receptor affinity or fluorescence. researchgate.netresearchgate.netnih.govd-nb.info

Table 1: Research Applications of Tryptophan Analogs

| Tryptophan Analog Type | Research Application | Key Findings |

|---|---|---|

| Brominated Tryptophans | Improving peptide properties and enabling further chemical modification. st-andrews.ac.ukeurekalert.org | Incorporation of 5-, 6-, or 7-bromotryptophan improved passive diffusion, membrane permeability, and biostability of cyclic peptides. The bromine atom acts as a handle for Suzuki-Miyaura cross-coupling. st-andrews.ac.ukresearchgate.net |

| Fluorinated Tryptophans | Probing cation-π interactions and serving as fluorescent probes. acs.org | Progressive fluorination modulates the electrostatic potential of the indole ring, providing a tool to study drug-receptor interactions. acs.org |

| Methylated Tryptophans | Studying cation-π interactions by increasing electron density. acs.org | Incorporation of 5-methyltryptophan increased the binding affinity of a multidrug transcriptional repressor for its target drugs, demonstrating the importance of cation-π interactions. acs.org |

| Carbazole-derived Tryptophans | Acting as fluorescent mimics of tryptophan for imaging and binding studies. rsc.org | These analogs retain the structural conformation of natural tryptophan in peptides and exhibit strong fluorescence, making them effective reporters for protein-protein interactions. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVGIVXSKPLQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 7 Bromo Dl Tryptophan and Its Derivatives

Regioselective Synthesis Strategies for Brominated Tryptophans

Achieving regioselectivity in the bromination of the tryptophan indole (B1671886) ring is a significant synthetic challenge. The indole nucleus has multiple reactive positions, and controlling the site of halogenation is crucial for obtaining the desired isomer.

Indole Alkylation Approaches to Bromotryptophans

Traditional chemical synthesis of substituted tryptophans often involves the coupling of an indole unit with an amino acid backbone. chim.it Friedel-Crafts alkylation of indoles represents a common strategy for forming the crucial carbon-carbon bond. nih.govnih.gov For the synthesis of 7-bromotryptophan, a 7-bromoindole (B1273607) precursor would be reacted with a suitable serine derivative. The reaction is typically catalyzed by Lewis acids. nih.gov However, a major challenge in this approach is controlling polyalkylation, where the indole ring is substituted at multiple positions. nih.gov Employing an excess of the indole nucleophile can help to mitigate this side reaction. nih.gov The development of milder and more selective catalysts, such as those based on iodine, has shown promise in improving the efficiency of these alkylation reactions. semanticscholar.org

Biocatalytic and Fermentative Production Routes for Bromo-Tryptophans

In recent years, biocatalytic and fermentative methods have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis for producing halogenated tryptophans. nih.govfrontiersin.org These methods utilize enzymes, particularly flavin-dependent halogenases (FDHs), which exhibit remarkable regioselectivity. nih.govnih.gov

The fermentative production of 7-bromo-L-tryptophan has been successfully established using recombinant Corynebacterium glutamicum. nih.govfrontiersin.orgnih.gov This process involves engineering an L-tryptophan producing strain to express the genes for an FAD-dependent halogenase (RebH) and an NADH-dependent flavin reductase (RebF) from Lechevalieria aerocolonigenes. nih.govfrontiersin.orgnih.gov The fermentation is carried out in a medium containing glucose, ammonium, and sodium bromide. nih.govfrontiersin.orgnih.gov

| Fermentation Mode | Medium | 7-Br-Trp Titer (g/L) |

| Batch | CGXII minimal medium | 0.3 nih.govfrontiersin.orgnih.gov |

| Fed-batch | HSG complex medium | up to 1.2 nih.govfrontiersin.orgnih.gov |

One of the challenges in this fermentative process is the inhibitory effect of the product, 7-bromo-L-tryptophan, on the growth of C. glutamicum. nih.govfrontiersin.orgnih.gov Research has shown that the growth rate is reduced to half-maximal at a concentration of 0.09 g/L of 7-bromo-L-tryptophan. nih.govfrontiersin.orgnih.gov This inhibition may be partly due to the effect on anthranilate phosphoribosyltransferase, a key enzyme in the tryptophan biosynthesis pathway. nih.govfrontiersin.orgnih.gov

Enantioselective Synthesis of Brominated Tryptophan Derivatives

The synthesis of enantiomerically pure brominated tryptophan derivatives is crucial for their application in pharmaceuticals and biological studies. Several strategies have been developed to achieve high levels of enantioselectivity. One notable method is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between a substituted indole and methyl 2-acetamidoacrylate. acs.org This reaction can be catalyzed by a chiral BINOL·SnCl4 complex, yielding tryptophan derivatives with good yields and high enantioselectivity. acs.org

Enzymatic resolution is another powerful technique for obtaining enantiopure compounds. For instance, D-aminoacylase has been used for the convenient synthesis of 6'- and 7'-bromo-D-tryptophan by resolving the corresponding N-acetyl-DL-tryptophan derivatives. researchgate.net

Integration of Fmoc Protection during Halogenated Tryptophan Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base. total-synthesis.com The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com

The integration of Fmoc protection into the synthesis of halogenated tryptophans can be performed either before or after the halogenation step. In a post-halogenation protection strategy, the synthesized bromotryptophan is reacted with an Fmoc-donating reagent. This approach is advantageous when the halogenation conditions are not compatible with the Fmoc group.

Alternatively, the Fmoc group can be introduced at an earlier stage, protecting the amino group of a tryptophan precursor before the bromination reaction. This pre-halogenation protection strategy requires that the Fmoc group is stable to the subsequent bromination conditions. The development of green chemistry approaches for Fmoc protection, such as using catalyst-free conditions in aqueous media, offers more environmentally benign options. researchgate.net

Chemical Derivatization Pathways for Functionalizing the Bromotryptophan Core

The bromine atom on the tryptophan indole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. frontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds at the site of the bromine atom. mdpi.com This enables the attachment of various aryl and heteroaryl groups to the tryptophan scaffold.

Nucleophilic aromatic substitution reactions can also be employed to displace the bromide with other functional groups. These derivatization strategies significantly expand the chemical space accessible from brominated tryptophans, providing opportunities to fine-tune the biological properties of tryptophan-containing peptides and other molecules. frontiersin.org

Incorporation of Fmoc 7 Bromo Dl Tryptophan into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The incorporation of Fmoc-7-bromo-DL-tryptophan via SPPS has been successfully achieved, opening avenues for creating peptides with unique characteristics. st-andrews.ac.ukresearchgate.net

The most common and effective method for incorporating this compound into a growing peptide chain is the Fmoc/tBu (tert-butyl) strategy. st-andrews.ac.ukcsic.es This approach relies on the use of the acid-labile tert-butyl group for the protection of side chains, while the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. csic.esvulcanchem.com

The general cycle for SPPS using the Fmoc/tBu strategy involves:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). csic.esfrontiersin.org

Washing: The resin is thoroughly washed to remove excess piperidine and the Fmoc-adduct.

Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the newly deprotected N-terminus of the peptide chain. nih.gov

Washing: The resin is washed again to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. A key consideration for tryptophan, including its brominated analogs, is the protection of the indole (B1671886) side chain. While sometimes used without protection, employing a Boc (tert-butyloxycarbonyl) group on the indole nitrogen can prevent side reactions, such as alkylation by carbocations generated during the final cleavage from the resin. peptide.compeptide.com

A modified Fmoc/tBu strategy has been utilized for the synthesis of bicyclic peptides containing bromotryptophan. st-andrews.ac.uk In this method, a Wang resin serves as the solid support. st-andrews.ac.uk

The choice of coupling reagent is critical for ensuring efficient and racemization-free incorporation of this compound. Several classes of reagents are available, each with its own advantages.

Common Coupling Reagents for SPPS:

| Reagent Class | Examples | Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Commonly used but can lead to racemization if used without an additive. peptide.com |

| Phosphonium (B103445) Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Offers rapid and efficient coupling with reduced risk of hazardous byproducts compared to some older reagents. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient with minimal racemization, especially when used with additives like HOBt. peptide.com HATU is particularly effective for sterically hindered couplings. researchgate.net |

For the incorporation of brominated tryptophan, in situ activation with a mixture of O-(1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), diisopropylethylamine (DIPEA), and N-Hydroxybenzotriazole (HOBt) has proven effective. nih.gov The progress of the coupling reaction can be monitored using the Kaiser-ninhydrin test to ensure completion. nih.gov The use of phosphonium reagents like PyAOP has been shown to be especially effective for coupling N-methylated amino acids. peptide.com

The final step in SPPS is the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of resin and cleavage cocktail is dictated by the desired C-terminus of the peptide (acid or amide) and the protecting groups used.

Commonly Used Resins in Fmoc SPPS:

| Resin | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | Carboxylic acid | Trifluoroacetic acid (TFA) nih.gov |

| Rink Amide Resin | Amide | TFA peptide.com |

| 2-Chlorotrityl Chloride Resin | Protected peptide acid (mild cleavage) | Dilute TFA or Acetic Acid peptide.com |

For peptides containing this compound synthesized on Wang resin, a standard cleavage cocktail consists of TFA with scavengers. st-andrews.ac.uknih.gov Scavengers are crucial to prevent the re-attachment of protecting groups and to protect sensitive residues like tryptophan from degradation by carbocations generated during cleavage. frontiersin.orgpeptide.com A typical cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). frontiersin.orgbeilstein-journals.org Anisole can also be included as a scavenger. frontiersin.orgnih.gov

Following cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, washed, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound Containing Constructs

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for large-scale production of shorter to medium-length peptides. sci-hub.se LPPS allows for the purification of intermediates, which can lead to higher purity final products. sci-hub.se

The incorporation of this compound in a solution-phase strategy would follow the general principles of LPPS, which involve the coupling of protected amino acid fragments in a suitable organic solvent. sci-hub.secam.ac.uk After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. google.com

Challenges in LPPS include the potential for racemization during fragment coupling and the solubility of protected peptide intermediates. researchgate.net The development of flow chemistry approaches for solution-phase peptide synthesis is an active area of research, aiming to combine the benefits of LPPS with automation and efficiency. cam.ac.uknii.ac.jp

Chemoenzymatic and Hybrid Approaches for Peptide Elongation

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. d-nb.infoacs.org Enzymes can be used for the stereoselective synthesis of non-canonical amino acids or for the ligation of peptide fragments. d-nb.info

For instance, enzymes like tryptophan synthase (TrpS) and its engineered variants can catalyze the synthesis of tryptophan analogs from serine and the corresponding indole derivative. acs.org This provides a potential route to enantiomerically pure L-7-bromotryptophan, which can then be Fmoc-protected and used in chemical peptide synthesis. acs.org Another approach involves the use of L-amino acid oxidases for the dynamic stereoinversion of racemic tryptophan derivatives to produce the D-enantiomer. acs.org

Hybrid approaches might involve the enzymatic synthesis of a key building block like 7-bromo-tryptophan, followed by its incorporation into a peptide via standard SPPS or LPPS. d-nb.infoacs.org Furthermore, enzymes such as TycA-A have been shown to adenylate L-tryptophan and its analogs, including 6-bromotryptophan, facilitating amide bond formation with various amines in a two-step, one-pot reaction. d-nb.info This suggests a potential enzymatic pathway for incorporating 7-bromo-DL-tryptophan into dipeptide or small peptide constructs.

Role As a Mechanistic and Structural Probe in Biomolecular Systems

Investigation of Peptide and Protein Conformation and Dynamics

The incorporation of 7-bromotryptophan into peptides and proteins provides a subtle yet informative modification for studying their three-dimensional structure and conformational flexibility. Tryptophan residues are often found at protein-protein interfaces and in ligand-binding pockets, playing crucial roles in molecular recognition and structural stability through various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions researchgate.netacs.orgnih.gov.

Furthermore, the bromine atom can alter the hydrogen-bonding network. The indole (B1671886) N-H of tryptophan is a potent hydrogen bond donor, and while the bromine at the 7-position does not directly replace this group, it can electronically influence the indole ring and its interactions with neighboring residues or solvent molecules nih.gov. The resulting subtle shifts in conformational equilibria can be monitored by various biophysical techniques, providing data on the energetics of protein folding and the dynamic nature of biomolecular structures. The use of brominated tryptophan analogs allows researchers to probe these dynamics even in proteins with multiple native tryptophan residues, as the unique properties of the analog can distinguish it from the others nih.gov.

Applications in Spectroscopic Characterization

The presence of the bromine atom in 7-bromotryptophan provides a unique spectroscopic handle that is absent in natural amino acids. This feature is particularly valuable for fluorescence and other spectroscopic techniques used to characterize biomolecular systems.

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a natural probe for studying protein conformation and ligand binding researchgate.netmdpi.combmglabtech.com. The introduction of a heavy atom like bromine can quench the fluorescence of the tryptophan indole ring through the heavy-atom effect. This quenching is distance-dependent and can be used to determine the position of the tryptophan residue within a protein or a lipid bilayer nih.govnih.gov.

Studies using brominated phospholipids (B1166683) have demonstrated that they can effectively quench the fluorescence of nearby tryptophan residues nih.gov. This quenching effect follows a predictable distance dependence, allowing for the precise mapping of tryptophan positions relative to the bromine atoms. For example, in a study of a synthetic membrane-spanning peptide, maximal quenching of tryptophan fluorescence was observed with a bromolipid where the bromine atoms were closest to the tryptophan, indicating the precise location of the amino acid within the bilayer nih.gov. This approach provides high-resolution structural information that is complementary to other structural biology techniques.

| Quencher Position (Bromine on Acyl Chain) | Quenching Efficiency (%) | Apparent R₀ (Å) |

| 4,5-dibromostearoyl | Moderate | ~9 |

| 9,10-dibromostearoyl | High | ~9 |

| 15,16-dibromostearoyl | ~90% (Maximal) | ~9 |

This table illustrates the distance-dependent quenching of tryptophan fluorescence by brominated phospholipids, demonstrating the utility of bromine as a spectroscopic ruler.

While bromine itself can act as a quencher, the 7-bromo-tryptophan scaffold also serves as a versatile precursor for the synthesis of novel fluorogenic probes. The bromine atom can be replaced through various cross-coupling reactions, allowing for the attachment of different fluorophores. This chemical diversification can lead to the creation of probes with tailored spectroscopic properties, such as red-shifted fluorescence spectra, which are advantageous for studying proteins in the presence of native tryptophans nih.gov.

The development of tryptophan analogues with unique photophysical properties allows for the selective monitoring of specific conformational changes nih.gov. These probes can be incorporated into proteins and act as donors in Förster Resonance Energy Transfer (FRET) pairs, enabling the measurement of intramolecular distances and the tracking of dynamic processes. The ability to introduce these probes with minimal perturbation to the protein's function is a significant advantage for studying biological systems in a near-native state nih.gov.

| Tryptophan Analog | Excitation Max (nm) | Emission Max (nm) | Application |

| 7-Bromotryptophan | ~290 | Quenched | Distance-dependent quenching studies |

| Modified 7-Br-Trp | Red-shifted | Red-shifted | FRET donor, selective conformational probe |

This table summarizes the spectroscopic applications of 7-bromotryptophan and its derivatives as probes in biomolecular studies.

Probing Molecular Recognition and Interactions

The strategic placement of 7-bromotryptophan within peptides or proteins can provide valuable insights into the mechanisms of molecular recognition, such as ligand-receptor and enzyme-substrate interactions.

Peptides often serve as natural ligands for G protein-coupled receptors (GPCRs) and other cell surface receptors nih.govnih.gov. The interactions between a peptide ligand and its receptor are highly specific and involve a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions nih.govmdpi.com. Incorporating 7-bromotryptophan into a peptide ligand allows for detailed studies of these binding events.

The modified peptide can be used in various binding assays, including those that rely on fluorescence or radioactivity labome.com. Changes in the fluorescence of the bromotryptophan moiety upon binding can provide real-time kinetic data on the association and dissociation of the ligand-receptor complex vanderbilt.edu. Furthermore, the bromine atom can serve as a heavy-atom label for X-ray crystallography, aiding in the structural determination of the peptide-receptor complex. Understanding the precise orientation and interactions of the peptide ligand within the receptor's binding pocket is crucial for the rational design of new therapeutic agents nih.govmdpi.com.

Tryptophan residues are frequently found in the active sites of enzymes, where they can play roles in substrate binding and catalysis nih.govresearchgate.net. Replacing a key tryptophan with 7-bromotryptophan can help elucidate the specific contributions of that residue to the enzyme's function. The altered electronic and steric properties of the brominated indole ring can affect the binding affinity for the substrate and the catalytic rate utdallas.edu.

By comparing the kinetic parameters of the wild-type enzyme with the 7-bromotryptophan-containing mutant, researchers can quantify the importance of the tryptophan residue in the enzyme-substrate interaction. For example, if the mutation leads to a significant decrease in substrate binding affinity (an increase in Km), it suggests that the tryptophan residue is directly involved in substrate recognition and binding utdallas.edu. Such studies provide a detailed understanding of the enzyme's catalytic mechanism at the molecular level.

| Enzyme System | Modification | Observed Effect | Implication |

| Generic Hydrolase | Trp -> 7-Br-Trp in active site | Increased Km, decreased kcat | Trp is crucial for substrate binding and transition state stabilization |

| Kinase | Trp -> 7-Br-Trp at allosteric site | Altered response to allosteric inhibitor | Trp is involved in the allosteric regulatory mechanism |

This table provides hypothetical examples of how 7-bromotryptophan can be used to probe enzyme-substrate and enzyme-inhibitor interactions.

Advanced Research Applications and Methodological Advancements

Site-Selective Chemical Modifications and Bioconjugation Strategies

The presence of a bromine atom on the tryptophan indole (B1671886) ring allows for precise chemical manipulations of peptides after their initial synthesis. This site-selectivity is crucial for creating complex biomolecules with tailored functions.

One of the most powerful applications of incorporating bromotryptophan is its use as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction creates a new carbon-carbon bond between the bromotryptophan residue and a boronic acid derivative, allowing for the introduction of a vast array of chemical moieties onto the peptide scaffold.

Researchers have successfully applied Suzuki-Miyaura cross-coupling to peptides containing bromotryptophan under mild, often aqueous conditions, which is critical to preserve the peptide's integrity. nih.gov The reaction is compatible with standard Nα-protecting groups used in peptide synthesis, such as Fmoc and Boc. nih.gov This late-stage diversification strategy is highly valuable as it allows for the creation of a library of peptide analogues from a single brominated precursor, enabling detailed structure-activity relationship (SAR) studies. Modifications can include the introduction of aryl, heteroaryl, or vinyl groups, fundamentally altering the peptide's steric and electronic properties. nih.gov Recent advancements have focused on developing more efficient catalyst systems, such as ligand-free palladium nanoparticles, which can perform the coupling at near-ambient temperatures, further enhancing the reaction's biocompatibility. nih.gov

| Catalyst System | Reaction Conditions | Substrate | Modification Type | Key Finding |

|---|---|---|---|---|

| Pd(OAc)₂ / TPPTS | Aqueous media, mild heat | Iodinated Leu-enkephalin analogue | Arylation | Demonstrated feasibility of Suzuki-Miyaura on unprotected peptides in water. |

| Ligand-free Pd-Nanoparticles | Aqueous, 40°C, aerobic | L-7-bromotryptophan peptides | Arylation | Highly efficient catalysis under mild, bio-orthogonal conditions; accelerated by nearby coordinating side chains. nih.gov |

| Various Pd-based catalysts | Aqueous, 80°C | 5-bromotryptophan dipeptides | Arylation | Investigated compatibility of different catalysts with various amino acid side chains. nih.gov |

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. The unique reactivity of the aryl bromide in bromotryptophan makes it an ideal component for orthogonal bioconjugation schemes. Its modification via palladium-catalyzed reactions is chemically distinct from other common bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry") or tetrazine ligations. researchgate.net

This orthogonality allows for the sequential or simultaneous labeling of a single peptide with multiple different probes. For instance, a peptide could be designed with a bromotryptophan, an azide-containing lysine, and a terminal alkyne. Each of these functional groups can be addressed independently:

The bromotryptophan can be modified via a Suzuki-Miyaura reaction.

The azide (B81097) can be reacted with a cyclooctyne-bearing fluorophore.

The alkyne can be coupled with an azide-containing biotin (B1667282) tag using copper catalysis.

This strategy enables the construction of highly complex, multifunctional peptide probes for advanced imaging and biological studies, where different parts of the molecule can be used for targeting, reporting, and affinity purification.

Design and Synthesis of Peptide-Based Research Tools and Chemical Sensors

The incorporation of bromotryptophan is a key strategy in the design of specialized peptide-based tools. The intrinsic properties of tryptophan fluorescence are sensitive to the local environment, a feature widely used to study protein folding and conformational changes. bmglabtech.com The introduction of a heavy bromine atom can modulate these fluorescent properties (e.g., through the heavy-atom effect, which can enhance phosphorescence) or act as a quencher.

More significantly, the bromotryptophan residue serves as a reliable attachment point for creating fluorescent probes. A powerful example is the development of high-throughput assays for enzymes like tryptophan halogenases. In one such method, the product of the enzymatic reaction, a halogenated tryptophan, is coupled with an aniline (B41778) boronic acid via a Suzuki-Miyaura reaction to generate a fluorescent product. researchgate.net This allows for the rapid screening of enzyme activity, demonstrating how bromotryptophan's unique reactivity can be harnessed to build research tools that monitor biological processes. researchgate.net While direct incorporation of bromotryptophan into sensors is an area of ongoing development, its utility as a synthetic handle for attaching environmentally sensitive dyes or other reporter molecules is a well-established principle.

Development of Pseudopeptides and Peptidomimetics Incorporating Bromotryptophan Derivatives

Pseudopeptides and peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like stability, bioavailability, and binding affinity. Bromotryptophan plays a crucial role in the synthesis of a specific class of peptidomimetics known as "stapled peptides."

Peptide stapling involves creating a covalent bridge between two amino acid side chains within a peptide to lock it into a specific conformation, often an α-helix. nih.gov This structural constraint can dramatically increase the peptide's resistance to proteolytic degradation and enhance its ability to bind to target proteins. nih.govfrontiersin.org The Suzuki-Miyaura cross-coupling reaction is an elegant method to achieve this. A peptide can be synthesized containing a bromotryptophan at one position and another unnatural amino acid bearing a boronic acid side chain at a different position (e.g., four residues away for an i, i+4 staple). An intramolecular, palladium-catalyzed reaction then forms a stable, covalent bridge between the two residues. This approach has been successfully used to stabilize the α-helical structure of peptides, leading to enhanced binding affinity for their targets. nih.govfrontiersin.org

Emerging Methodologies for Unnatural Amino Acid Incorporation in Research Contexts

The use of Fmoc-7-bromo-DL-tryptophan in standard solid-phase peptide synthesis is a powerful method, but for larger proteins or in vivo studies, other techniques are required. The field of genetic code expansion has provided revolutionary tools for incorporating unnatural amino acids (UAAs) like bromotryptophan directly into proteins during cellular translation. nih.govacs.org

Key methodologies include:

Nonsense Suppression: This is the most common site-specific incorporation method. nih.govmdpi.com It involves repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the host organism. The engineered synthetase specifically charges the engineered tRNA with the UAA (e.g., bromotryptophan), and the tRNA's anticodon is designed to recognize the UAG codon on the mRNA. This directs the ribosome to insert the UAA at that specific site instead of terminating translation. nih.govmdpi.com

Cell-Free Protein Synthesis (CFPS): CFPS systems provide an alternative to in vivo incorporation. nih.govmdpi.com These in vitro systems contain all the necessary cellular machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) in a test tube. nih.gov The open nature of CFPS allows for the direct addition of UAAs and the engineered synthetase/tRNA pair to the reaction mixture, bypassing issues of cell wall permeability and cytotoxicity that can hinder in vivo methods. mdpi.combyu.edu This makes CFPS a robust and flexible platform for producing proteins containing one or more UAAs with high efficiency. nih.govnih.gov

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids (including this compound) on a solid support. | Total control over sequence; can incorporate multiple different UAAs. | Generally limited to smaller peptides/proteins (<50-60 residues). |

| Nonsense Suppression (in vivo) | Repurposing a stop codon (e.g., UAG) to encode the UAA via an orthogonal synthetase/tRNA pair. nih.gov | Allows for UAA incorporation in living cells; enables in vivo studies. | Competition with translation release factors can lower protein yield; potential for cytotoxicity. nih.govmdpi.com |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts or purified components. nih.gov | Bypasses cell viability issues; high efficiency; allows toxic UAAs; rapid protein production. mdpi.combyu.edu | Can be costly; requires preparation of active cell extracts or purified components. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.